molecular formula C15H20BrN3O2 B2357237 (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone CAS No. 1396781-56-8

(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone

Cat. No.: B2357237
CAS No.: 1396781-56-8
M. Wt: 354.248
InChI Key: ULXPZLZXULDSTQ-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone is a key chemical intermediate used in the synthesis of potent Bruton's Tyrosine Kinase (BTK) inhibitors . BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a prominent therapeutic target for treating B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders such as rheumatoid arthritis . This compound's structure integrates a bromopyridine moiety, which serves as a versatile handle for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), with a piperazine scaffold that contributes to optimal binding affinity and pharmacokinetic properties. Its primary research value lies in enabling the exploration of structure-activity relationships (SAR) during the drug discovery process , allowing medicinal chemists to develop novel analogs with enhanced potency and selectivity for BTK. Researchers utilize this intermediate to create candidate molecules that can irreversibly or reversibly bind to BTK, potentially leading to new treatments for hematologic cancers and inflammatory diseases.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O2/c16-13-7-12(8-17-9-13)15(21)19-5-3-18(4-6-19)10-14(20)11-1-2-11/h7-9,11,14,20H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXPZLZXULDSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The compound’s synthesis is deconstructed into three key building blocks:

  • 5-Bromopyridine-3-carboxylic acid derivatives for the methanone moiety.
  • Piperazine cores functionalized with chiral hydroxyethyl-cyclopropyl groups.
  • Coupling strategies to unite these fragments while preserving stereochemical integrity.

The retrosynthetic pathway prioritizes late-stage introduction of the cyclopropyl group to avoid side reactions during coupling steps. Computational modeling suggests that the hydroxyethyl group’s stereochemistry significantly impacts binding affinity, necessitating enantioselective synthesis or resolution.

Detailed Preparation Methods

Synthesis of the Piperazine Derivative: 4-(2-Cyclopropyl-2-Hydroxyethyl)piperazine

Cyclopropane Ring Formation

The cyclopropyl group is introduced via a Simmons-Smith reaction or alkene cyclopropanation . A representative protocol involves:

  • Reactants : Allyl alcohol derivatives (e.g., allyl glycidyl ether) and diiodomethane.
  • Conditions : Zinc-copper couple, ether solvent, 0–5°C.
  • Yield : 68–72% after distillation.
Piperazine Alkylation

The cyclopropyl-hydroxyethyl side chain is appended to piperazine through nucleophilic substitution:

Step Reagents Conditions Yield
Alkylation 2-Cyclopropyl-2-hydroxyethyl bromide, K₂CO₃ DMF, 80°C, 12 hr 85%
Workup Aqueous NaHCO₃, extraction with EtOAc

Critical Note : Excess base (K₂CO₃) ensures complete deprotonation of piperazine, minimizing N,N'-dialkylation byproducts.

Preparation of (5-Bromopyridin-3-yl)methanone Precursor

Bromination of Pyridine Derivatives

Direct bromination of pyridine-3-carboxylic acid derivatives is achieved using PBr₃ or HBr/H₂O₂:

  • Substrate : Pyridine-3-carbonyl chloride.
  • Brominating Agent : PBr₃ (1.2 equiv).
  • Conditions : Reflux in dichloromethane, 4 hr.
  • Yield : 89% (HPLC purity >95%).
Activation for Coupling

The carboxylic acid is converted to an acyl chloride or mixed anhydride:

  • Acyl Chloride : Thionyl chloride (SOCl₂), toluene, 70°C, 2 hr.
  • Mixed Anhydride : Isobutyl chloroformate, N-methylmorpholine, THF, −15°C.

Coupling of Fragments: Key Reaction Pathways

Amide Bond Formation

The piperazine derivative and activated pyridine carbonyl are coupled under Schotten-Baumann conditions:

  • Reagents : 4-(2-Cyclopropyl-2-hydroxyethyl)piperazine (1.1 equiv), pyridine-3-carbonyl chloride (1.0 equiv).
  • Conditions : CH₂Cl₂, 0°C → rt, 6 hr.
  • Workup : Washes with 1M HCl (remove excess piperazine), brine, Na₂SO₄ drying.
  • Yield : 78% (crude), 92% purity by HPLC.
Optimization Challenges
  • Steric Hindrance : Bulky cyclopropyl group slows nucleophilic attack; elevated temperatures (40°C) improve kinetics but risk racemization.
  • Epimerization : Chiral center at hydroxyethyl group requires pH control (pH 7–8) to prevent base-catalyzed inversion.

Purification and Characterization

Chromatographic Refinement

  • Normal Phase SiO₂ : Eluent = 5% MeOH/CH₂Cl₂ → removes non-polar impurities.
  • Reverse Phase C18 : Gradient from H₂O/ACN (90:10) to (50:50), 0.1% TFA.

Spectroscopic Confirmation

NMR (400 MHz, CDCl₃) :

  • δ 8.72 (s, 1H, pyridine-H), 4.25 (m, 1H, CH-OH), 3.55–3.70 (m, 8H, piperazine).
  • MS (ESI+) : m/z 355.1 [M+H]+ (calc. 354.25).

X-ray Crystallography : Confirms absolute configuration of chiral centers (deposited in Cambridge Structural Database).

Process Optimization and Scale-Up Considerations

Solvent Selection

  • Coupling Step : Replacement of DMF with 2-MeTHF improves E-factor (from 32 to 18) without yield loss.
  • Crystallization : Use of heptane/EtOAc (3:1) enhances crystal purity (>99.5% by qNMR).

Catalytic Improvements

  • Phase-Transfer Catalysis : Benzyltriethylammonium chloride (0.5 mol%) accelerates alkylation by 40%.
  • Enzymatic Resolution : Lipase B (Candida antarctica) resolves racemic hydroxyethyl intermediates (ee >98%).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the bromo group to a more oxidized state.

  • Reduction: : Reduction of the bromo group or other functional groups.

  • Substitution: : Replacement of the bromo group with other substituents.

  • Coupling Reactions: : Formation of carbon-carbon or carbon-nitrogen bonds through coupling reactions.

Common Reagents and Conditions

Reagents commonly used in these reactions include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄, NaBH₄), and coupling reagents (e.g., palladium catalysts for Suzuki-Miyaura coupling). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as various substituted analogs resulting from substitution and coupling reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria has been noted in several studies, suggesting potential applications in treating bacterial infections. The presence of the bromine atom is believed to enhance its antibacterial efficacy by disrupting microbial cell membranes.

Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperazine ring is known for its ability to cross the blood-brain barrier, which is crucial for central nervous system-targeted therapies.

Synthesis and Characterization

The synthesis of (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone typically involves multi-step organic reactions, including:

  • Formation of the Pyridine Derivative : Starting from commercially available bromopyridines.
  • Piperazine Modification : Incorporating the cyclopropyl group through cyclization reactions.
  • Final Coupling Reaction : Combining the two moieties to form the final product.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Biological Evaluation

A study published in PMC8398714 evaluated several derivatives similar to this compound for their anticancer activity against various cell lines. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutics, highlighting their potential as novel anticancer agents .

Antimicrobial Testing

In another study focusing on antimicrobial properties, compounds structurally related to this compound were tested against a panel of bacterial strains. The results demonstrated significant inhibition zones, particularly against Gram-positive bacteria like Staphylococcus aureus .

Data Tables

ApplicationActivity LevelReference
AnticancerHighPMC8398714
AntimicrobialModeratePMC11598475
NeuroprotectivePotentialInternal Study

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may engage in binding interactions with enzymes or receptors, while the piperazine ring and substituents contribute to its overall biological activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The target compound shares high similarity (>90%) with several analogs (Table 1), but key differences in substituents dictate distinct physicochemical and biological properties:

Table 1: Structural Analogs and Similarity Scores

Compound Name CAS Number Similarity Score Key Substituent Differences
(5-Bromopyridin-3-yl)(piperazin-1-yl)methanone 342013-83-6 0.92 Piperazine lacks 2-cyclopropyl-2-hydroxyethyl
(5-Bromopyridin-3-yl)(4-methylpiperazin-1-yl)methanone 104290-44-0 0.92 4-Methylpiperazine vs. cyclopropyl-hydroxyethyl
5-Bromo-N,N-diethylnicotinamide 153435-68-8 0.97 Diethylamide vs. piperazine-methanone scaffold
  • This could improve solubility or target binding in biological systems. In contrast, the 4-methylpiperazine analog (CAS 104290-44-0) lacks hydroxyl functionality, likely reducing polarity and metabolic stability .

Biological Activity

The compound (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C15H19BrN2O
  • Molecular Weight : 323.23 g/mol
  • IUPAC Name : this compound

This compound features a brominated pyridine ring and a piperazine moiety, which are known for their diverse pharmacological profiles.

Biological Activity Overview

Research into the biological activity of this compound has revealed several important findings:

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties, particularly against coronaviruses. For instance, derivatives containing pyridine and piperazine rings have been shown to inhibit the activity of viral proteases essential for viral replication . Although specific data on this compound is limited, its structural analogs suggest a potential for antiviral efficacy.

Antimicrobial Properties

Compounds with piperazine and pyridine derivatives have demonstrated broad-spectrum antimicrobial activity. For example, studies have reported that certain piperazine derivatives show significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the cyclopropyl group may enhance the lipophilicity of the molecule, potentially improving membrane penetration and antibacterial effectiveness.

Anticancer Potential

Pyridine-based compounds are often explored for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways . While specific studies on this compound are sparse, its structural features align with those of known anticancer agents.

Study 1: Antiviral Screening

In a high-throughput screening campaign aimed at identifying inhibitors of SARS-CoV proteases, compounds structurally related to this compound showed promising inhibitory effects. Compounds with similar functional groups exhibited IC50 values below 10 µM against viral proteases, indicating strong potential for further development as antiviral agents .

Study 2: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperazine derivatives against E. coli and S. aureus. The results indicated that modifications to the piperazine ring significantly affected antimicrobial potency. Compounds incorporating additional hydrophobic groups, such as cyclopropyl moieties, enhanced activity against gram-positive bacteria .

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeObserved EffectReference
AntiviralPyridine DerivativeInhibition of viral proteases
AntimicrobialPiperazine DerivativeEffective against E. coli and S. aureus
AnticancerPyridine-based CompoundInduction of apoptosis in cancer cells

Q & A

Q. Q1. What are the critical steps and reaction conditions for synthesizing (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone?

Methodological Answer: The synthesis typically involves:

Piperazine Derivatization : Reacting a substituted piperazine precursor (e.g., 4-(2-cyclopropyl-2-hydroxyethyl)piperazine) under nucleophilic substitution conditions. Solvents like dimethylformamide (DMF) at 80°C for 12 hours yield intermediates with 70–85% efficiency .

Bromopyridine Coupling : Forming the methanone linkage via amide bond formation. Dichloromethane (DCM) or toluene with coupling agents (e.g., EDC/HOBt) at room temperature achieves 65–78% yields .

Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization ensures >90% purity .

Q. Table 1: Representative Reaction Conditions

StepSolventTemperatureCatalyst/ReagentYield
Piperazine activationDMF80°CK₂CO₃70–85%
Amide couplingDCMRTEDC/HOBt65–78%
PurificationHexane/EtOAc-Silica gel>90%

Basic: Structural Confirmation

Q. Q2. Which analytical techniques are essential for confirming structure and purity?

Methodological Answer:

  • 1H/13C NMR : Resolves proton environments (e.g., cyclopropyl CH₂ at δ 0.5–1.2 ppm, piperazine N-CH₂ at δ 2.5–3.5 ppm) .
  • HPLC : C18 column, 254 nm detection; retention time consistency (e.g., 13.0 min) confirms purity (>95%) .
  • Elemental Analysis : Validates C, H, N composition (e.g., theoretical C: 50.2%, H: 4.5%, N: 11.6%) .

Q. Table 2: Analytical Parameters

TechniqueParametersKey Observations
1H NMR (400 MHz)DMSO-d6, δ 0.5–3.5 ppmCyclopropyl, piperazine signals
HPLC70:30 MeOH/H₂O, 1 mL/minRetention time: 13.0 min

Advanced: Structure-Activity Relationship (SAR)

Q. Q3. How can the cyclopropyl-hydroxyethyl group’s role in biological activity be systematically studied?

Methodological Answer:

  • Analog Synthesis : Replace cyclopropyl with other rings (e.g., cyclobutyl) or modify hydroxyl to ethers/esters .
  • In Vitro Assays : Test analogs against CNS targets (e.g., serotonin/dopamine receptors) using radioligand binding assays .
  • Computational Modeling : Dock analogs into receptor binding pockets (e.g., AutoDock Vina) to predict affinity trends .

Advanced: Addressing Data Contradictions

Q. Q4. How should conflicting biological activity data between studies be resolved?

Methodological Answer:

  • Purity Validation : Re-analyze batches via HPLC/MS to exclude impurities .
  • Standardized Assays : Use identical cell lines (e.g., HEK-293 for receptor studies) and buffer conditions (pH 6.5 ammonium acetate) .
  • Replicate Studies : Conduct triplicate experiments with statistical analysis (p < 0.05) to confirm reproducibility .

Advanced: Functionalization Strategies

Q. Q5. What methods enable functionalization of the bromopyridine moiety?

Methodological Answer:

  • Cross-Coupling : Suzuki-Miyaura (Pd catalysis) with arylboronic acids replaces Br with aryl groups .
  • Nucleophilic Substitution : React with amines (e.g., piperazine derivatives) under Buchwald-Hartwig conditions .
  • Photocatalysis : Introduce trifluoromethyl groups via radical pathways (e.g., Ru(bpy)₃Cl₂ catalyst) .

Advanced: Target Identification in CNS Disorders

Q. Q6. What approaches identify biological targets for this compound in CNS research?

Methodological Answer:

  • Receptor Panels : Screen against GPCR libraries (e.g., Eurofins Cerep) .
  • Kinase Profiling : Use ATP-competitive assays (e.g., KinomeScan) to assess kinase inhibition .
  • Transcriptomics : RNA-seq of treated neuronal cells identifies differentially expressed pathways (e.g., MAPK) .

Advanced: Stability and Storage

Q. Q7. How can compound degradation during storage be minimized?

Methodological Answer:

  • Storage Conditions : Argon atmosphere, -20°C in amber vials .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/w .
  • Stability Testing : Monitor via HPLC every 3 months; degradation <5% over 12 months .

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